molecular formula C17H27N3O5S B2858866 3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenoxyethyl)urea CAS No. 2415457-18-8

3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenoxyethyl)urea

Cat. No.: B2858866
CAS No.: 2415457-18-8
M. Wt: 385.48
InChI Key: LMVYIOPMACQDIE-UHFFFAOYSA-N
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Description

3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenoxyethyl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenoxyethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-methoxypiperidine with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

    Alkylation Step: The next step involves the alkylation of the piperidine intermediate with a suitable alkylating agent, such as 2-phenoxyethyl bromide, under basic conditions to form the desired intermediate.

    Urea Formation: Finally, the intermediate is reacted with an isocyanate or a urea derivative to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Methanesulfonyl-4-methoxypiperidin-4

Properties

IUPAC Name

1-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O5S/c1-24-17(8-11-20(12-9-17)26(2,22)23)14-19-16(21)18-10-13-25-15-6-4-3-5-7-15/h3-7H,8-14H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVYIOPMACQDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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